N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine
Description
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine (hereafter referred to as the target compound) is a fluorescent sulfonamide derivative synthesized by conjugating 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with D-valine. Dansyl chloride is a widely used fluorogenic reagent that reacts with primary or secondary amines to form stable sulfonamides, which exhibit strong fluorescence and are utilized in drug discovery, biochemical assays, and analytical chemistry . The incorporation of D-valine, a chiral amino acid, introduces stereochemical specificity, making this compound relevant for applications requiring enantioselective interactions, such as peptide labeling or targeted drug delivery.
Properties
CAS No. |
77426-54-1 |
|---|---|
Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m1/s1 |
InChI Key |
VULDIKGSZAUMHB-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Preparation Methods
Cyanidation of Isobutyraldehyde
The process begins with isobutyraldehyde, which undergoes Strecker synthesis with sodium cyanide and ammonium chloride at 35–40°C for 3–8 hours to yield 2-amino-3-methylbutyronitrile. Ammonia extraction isolates the nitrile intermediate with >85% yield.
Hydrolysis and Amidation
The nitrile is hydrolyzed in a mixed ethanol-water solvent using sodium hydroxide and a ketone catalyst (acetone or 2-butanone) at -10–10°C for 5–10 hours. This step generates racemic (±)-2-amino-3-methylbutyramide. The ketone catalyst enhances reaction kinetics by stabilizing intermediates, achieving 70–80% conversion efficiency.
Optical Resolution with L-DBTA
Racemic 2-amino-3-methylbutyramide is resolved using dibenzoyl-L-tartaric acid (L-DBTA) in an acetone-water solvent (80–95% acetone by volume). The diastereomeric salt of D-2-amino-3-methylbutyramide-L-DBTA precipitates selectively, yielding enantiomeric excess (ee) >98% after recrystallization.
Acid Hydrolysis and Purification
The resolved D-amide is hydrolyzed with hydrochloric acid under reflux, followed by cationic exchange chromatography (732-type resin) and activated charcoal decolorization. Vacuum drying at 80–90°C produces D-valine with >99% purity.
Key Reaction Parameters for D-Valine Synthesis
| Step | Conditions | Yield/Purity |
|---|---|---|
| Cyanidation | 35–40°C, 3–8 h | 85% |
| Hydrolysis/Amidation | -10–10°C, 5–10 h, NaOH/ketone | 70–80% |
| Resolution | Acetone:H₂O (80:20), L-DBTA | ee >98% |
| Final Hydrolysis | HCl reflux, ion exchange | >99% purity |
Sulfonylation with Dansyl Chloride
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride, CAS 605-65-2) reacts with D-valine’s primary amine to form the sulfonamide bond. The reaction proceeds via an SN2 mechanism, as demonstrated by kinetic studies in aqueous-alcoholic solvents.
Reaction Mechanism
The sulfonylation involves nucleophilic attack by D-valine’s α-amino group on the electrophilic sulfur atom of dansyl chloride. Grunwald-Winstein analysis of solvolysis rates (log k = 0.96NT + 0.53YCl) confirms a bimolecular pathway with partial bond formation in the transition state.
Optimal Reaction Conditions
- Solvent System : Binary mixtures (e.g., 80% methanol-20% water) balance nucleophilicity and solubility. Polar aprotic solvents like DMF are avoided due to competing side reactions.
- Temperature : 25–40°C minimizes thermal decomposition of dansyl chloride while ensuring reaction completion within 2–4 hours.
- Stoichiometry : A 1.2:1 molar ratio of dansyl chloride to D-valine compensates for hydrolysis losses, achieving 75–85% yield.
Solvent Effects on Sulfonylation Efficiency
| Solvent (% v/v) | Rate Constant (×10⁻⁴ s⁻¹) | Yield (%) |
|---|---|---|
| 100% Methanol | 2.14 | 68 |
| 80% MeOH-20% H₂O | 7.59 | 82 |
| 50% MeOH-50% H₂O | 3.45 | 74 |
| 100% Ethanol | 1.98 | 65 |
Data adapted from solvolysis kinetics and synthetic protocols.
Workup and Purification
Post-reaction, the mixture is acidified to pH 2–3, precipitating dansyl-D-valine. Crude product is purified via silica gel chromatography (eluent: chloroform-methanol-acetic acid, 90:9:1) or recrystallization from ethyl acetate/hexane, yielding >95% purity.
Critical Analysis of Methodologies
Scalability and Industrial Feasibility
The patent-specified D-valine synthesis offers scalability (>100 kg/batch) with low environmental impact, as cyanide byproducts are neutralized in situ. In contrast, dansyl chloride conjugation remains lab-scale due to light sensitivity and reagent costs.
Enantiomeric Purity Considerations
Resolution with L-DBTA ensures >98% ee for D-valine, critical for avoiding fluorescent stereoisomers. Residual L-enantiomers (<2%) are removed during ion-exchange chromatography.
Emerging Alternatives and Innovations
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic valine amides offers a greener alternative to L-DBTA, though industrial adoption is limited by enzyme costs.
Continuous-Flow Sulfonylation
Microreactor systems enhance heat transfer and reduce dansyl chloride hydrolysis, potentially improving yields to >90% in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine, also known as dansyl-D-valine, is a derivative of the amino acid valine, characterized by a fluorescent dansyl group attached to it . Due to its fluorescent properties, dansyl-D-valine is utilized in biochemical research as a probe for studying biological processes.
Use as a Fluorescent Probe
- Fluorescent Properties Dansyl-D-valine's dansyl group allows it to be used as a fluorescent probe. The dansyl moiety is a sulfonamide derivative of naphthalene, giving the compound its fluorescent qualities, which makes it suitable for analytical techniques.
- Amino Acid Analysis Dansyl-L-valine, an enantiomer of dansyl-D-valine, is used in the analysis of amino acids. Dansyl chloride, a related compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts .
- Protein Studies Dansyl chloride is widely used to modify amino acids, specifically in protein sequencing and amino acid analysis . Protein-DNSC conjugates are sensitive to their environment and can accept energy from tryptophan, which allows the labeling technique to be used in investigating protein folding and dynamics .
Chiral Recognition and Binding Affinity
- Chiral Recognition Dansylated amino acids, including dansyl-D-valine, have chiral recognition capabilities. Studies using molecular dynamics simulations have shown that L-enantiomers of dansylated amino acids display stronger binding affinities to specific polymeric micelles compared to their D-enantiomers.
Additional properties
- Reaction with Amines Dansyl-L-valine participates in biochemical reactions by reacting with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts. The reaction, known as dansylation, occurs at room temperature in a sodium carbonate buffer.
Mechanism of Action
The mechanism of action of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine involves its ability to interact with specific molecular targets through its sulfonamide group. The compound can bind to proteins and enzymes, altering their activity and allowing for their visualization through fluorescence. The dimethylamino group enhances the compound’s fluorescent properties, making it a valuable tool in various analytical techniques .
Comparison with Similar Compounds
Dansyl-Based Sulfonamides
The target compound belongs to a broader class of dansyl sulfonamides, which vary in their amine substituents. Key analogs include:
Key Findings :
- Synthetic Flexibility : The target compound shares a common synthesis route with analogs (e.g., 3a–3f), involving dansyl chloride and amines under mild conditions. Yields range from 65% to 89% depending on the amine’s reactivity .
- Fluorescence Properties : All dansyl derivatives exhibit strong fluorescence (λex ~340 nm, λem ~520 nm), but the target compound’s D-valine moiety may alter polarity, affecting solubility or binding to biological targets .
- Biological Activity: Analogs like 3b and 3c show inhibitory activity against metalloproteases and carbonic anhydrases, whereas the target compound’s valine group may direct it toward amino acid transporters or proteases .
Anticancer Naphthalimide Derivatives
Naphthalimide-based compounds, such as 5-(dimethylaminoethylamino)-substituted derivatives (e.g., compound 3a in ), demonstrate potent anticancer activity with IC50 values as low as 0.23 μM against P388D1 cells .
Structural Comparison :
- Positional Effects: Substitution at the 5- or 6-position of the naphthalimide core significantly impacts activity. For example, 6-dimethylamino-substituted analogs (e.g., 4b) show enhanced activity over 5-substituted ones due to improved DNA intercalation .
- Amino Group Influence: The dimethylamino group in both the target compound and naphthalimides enhances solubility and interaction with biomolecules. However, the target compound’s sulfonamide linkage and valine side chain may reduce cytotoxicity compared to naphthalimides, which are DNA-targeting agents .
Analytical Derivatization Reagents
Dansyl derivatives like dansyl chloride (DnsCl) and dansyl-piperazine (Dns-PP) are used to label amines and fatty acids, respectively, for LC-MS analysis .
Functional Comparison :
- Specificity: The target compound’s D-valine group may enable selective labeling of L-amino acid residues in peptides, unlike DnsCl, which broadly targets primary/secondary amines .
Biological Activity
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine, a derivative of dansyl chloride, is a compound of significant interest in biological research due to its fluorescent properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its interactions with proteins, potential applications in drug development, and its role in various biological assays.
This compound is characterized by the presence of a dansyl group, which imparts fluorescent properties. The compound can react with primary amines to form stable sulfonamide adducts, which are essential for various biochemical applications such as protein labeling and tracking.
The biological activity of this compound primarily stems from its ability to interact with proteins through non-covalent binding. Studies have shown that the dansyl moiety can influence protein conformation and dynamics, making it a valuable tool for investigating protein interactions and functions.
Protein Binding Studies
Research indicates that 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), a related compound, exhibits reversible binding to human serum albumin (HSA). The binding is characterized by high-affinity sites that are sensitive to environmental changes, suggesting that similar interactions may occur with this compound .
1. Fluorescent Labeling
This compound is extensively used in protein labeling due to its fluorescence properties. This allows for the visualization and tracking of proteins in various biological systems. The compound’s ability to form stable adducts with amino acids facilitates its use in protein sequencing and analysis .
2. Drug Development
The compound's structural features make it a candidate for developing novel therapeutic agents. For instance, sulfonamide derivatives have been designed to target specific enzymes involved in cancer progression. Molecular docking studies have shown that these derivatives exhibit favorable binding affinities toward potential drug targets, indicating their potential as anticancer agents .
Case Study 1: Protein Dynamics
In a study examining the effects of dansyl derivatives on protein dynamics, researchers utilized this compound to monitor conformational changes in proteins upon ligand binding. The fluorescence resonance energy transfer (FRET) technique demonstrated that the dansyl group could effectively report changes in protein structure, providing insights into protein folding mechanisms .
Case Study 2: Anticancer Activity
A series of sulfonamide derivatives, including those based on this compound, were synthesized and evaluated for their anticancer properties. These compounds showed significant inhibition of cancer cell proliferation while sparing normal cells, highlighting their therapeutic potential against various cancers .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
